1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
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Overview
Description
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with the molecular formula C13H24O It is a cyclohexane derivative where a butyl group and a prop-2-en-1-yloxy group are attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanol with butyl bromide in the presence of a base to form 1-butylcyclohexanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the prop-2-en-1-yloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane include:
1-Butyl-2-[(prop-2-yn-1-yloxy)cyclohexane: Differing by the presence of a triple bond in the prop-2-yn-1-yloxy group.
1-Butyl-2-[(prop-2-en-1-yloxy)benzene: Featuring a benzene ring instead of a cyclohexane ring.
1-Butyl-2-[(prop-2-en-1-yloxy)cyclopentane: With a cyclopentane ring instead of a cyclohexane ring.
Properties
CAS No. |
444673-27-2 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-butyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-3-5-8-12-9-6-7-10-13(12)14-11-4-2/h4,12-13H,2-3,5-11H2,1H3 |
InChI Key |
BTVGGDMVESWXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1OCC=C |
Origin of Product |
United States |
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